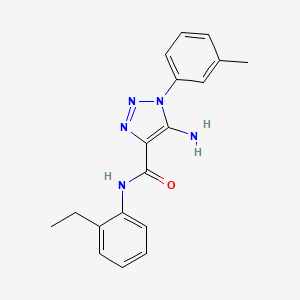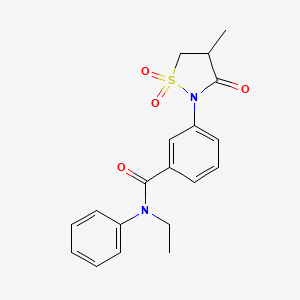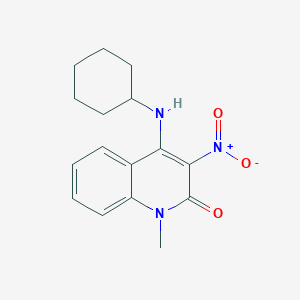![molecular formula C22H25NO3 B4961807 2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)
2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine, commonly known as NDMC, is a psychoactive compound that belongs to the family of phenethylamines. It is a synthetic drug that is used in scientific research for its ability to interact with serotonin receptors in the brain. NDMC is a potent and selective agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug.
Mécanisme D'action
NDMC binds to the 5-HT2A receptor with high affinity and activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the psychedelic effects of the drug. NDMC also has affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, but with lower potency.
Biochemical and Physiological Effects:
NDMC induces a range of biochemical and physiological effects in the brain, including changes in neurotransmitter release, synaptic plasticity, and gene expression. The psychedelic effects of NDMC are characterized by altered perception, thought, and mood, as well as visual hallucinations and synesthesia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NDMC in lab experiments is its high selectivity for the 5-HT2A receptor, which allows researchers to study the specific effects of serotonin on this receptor. However, one limitation is the potential for NDMC to produce unpredictable and potentially dangerous effects in humans, which restricts its use in clinical research.
Orientations Futures
Future research on NDMC could focus on developing new compounds with improved selectivity and safety profiles, as well as investigating the role of the 5-HT2A receptor in various neurological and psychiatric disorders. Additionally, research could explore the potential therapeutic applications of NDMC and related compounds, such as in the treatment of depression and anxiety disorders.
Méthodes De Synthèse
NDMC is synthesized by the reaction of 2,5-dimethoxybenzaldehyde and 4-methoxy-1-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields NDMC as a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Applications De Recherche Scientifique
Since NDMC is a selective agonist of the 5-HT2A receptor, it is used in scientific research to study the effects of serotonin on the brain. NDMC is also used as a tool to investigate the role of the 5-HT2A receptor in various physiological and pathological conditions, such as schizophrenia, depression, and anxiety disorders.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-24-20-11-9-17(18-6-4-5-7-19(18)20)15-23-13-12-16-8-10-21(25-2)22(14-16)26-3/h4-11,14,23H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIXDRHTVBKMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C3=CC=CC=C23)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4961739.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961748.png)
![2-(4-methylphenyl)-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4961756.png)
![ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate](/img/structure/B4961767.png)
![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)


![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)